

Quantitative Analysis of Benperidol in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Benperidol

Cat. No.: B3432227

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Application Note

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of **benperidol** in human plasma. **Benperidol** is an antipsychotic medication used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of **benperidol** is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects due to its narrow therapeutic window and inter-individual pharmacokinetic variability. This method provides a reliable tool for clinical research and therapeutic monitoring.

The method utilizes a simple and efficient protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak resolution and a short run time. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. The method has been validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Experimental Protocols

Materials and Reagents

- **Benperidol** reference standard

- **Benperidol**-d4 (or other suitable stable isotope-labeled internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- HPLC System: A UPLC or HPLC system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.5 μ m particle size).

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare individual stock solutions of **benperidol** and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the **benperidol** stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards.
- Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibration standard, QC, or unknown sample), add 20 μL of the internal standard working solution (100 ng/mL).
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for injection.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18 reversed-phase (e.g., 2.1 x 50 mm, 2.5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient Elution	Start at 5% B, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
MRM Transitions	See Table 3

Table 3: MRM Transitions for **Benperidol** and Internal Standard

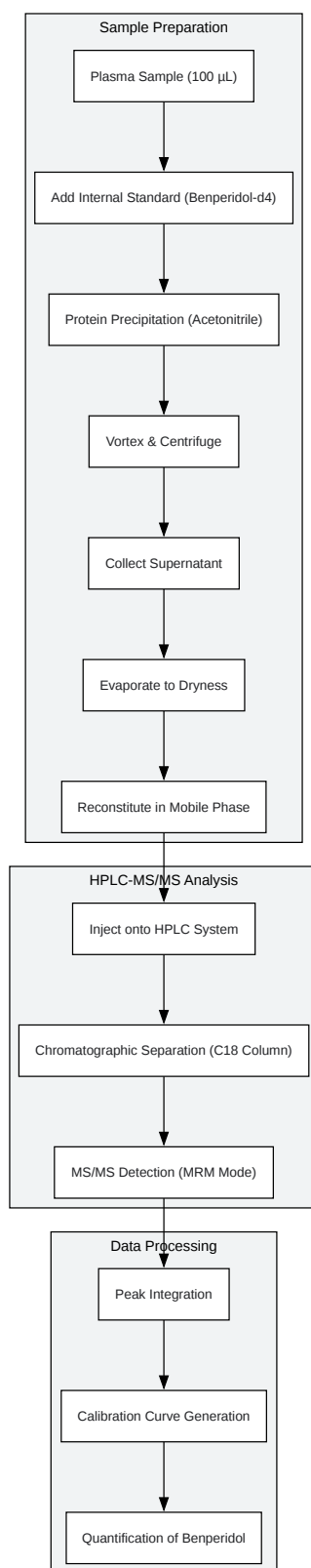
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Benperidol	382.2	165.1	25
Benperidol-d4	386.2	169.1	25

Data Presentation

Table 4: Method Validation Summary

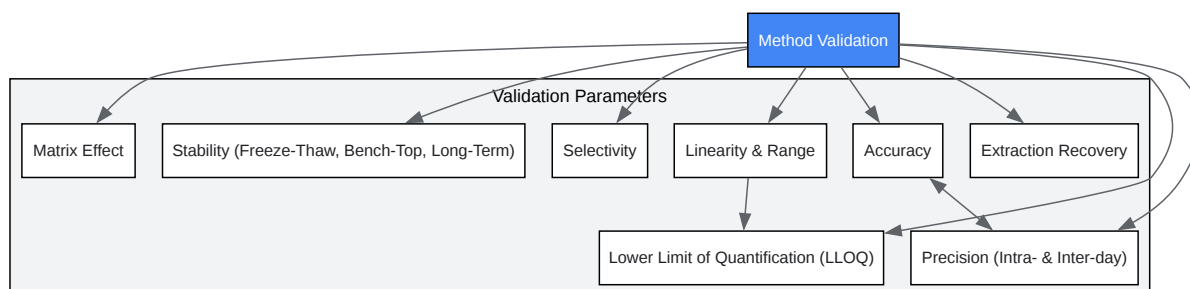
Parameter	Result
Linearity Range	0.5 - 200 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (%RE)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal (88% - 105%)
Stability (Freeze-Thaw, Short-Term, Long-Term)	Stable

Mandatory Visualization



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Caption: Experimental workflow for the quantification of **benperidol** in plasma.



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Caption: Logical relationship of bioanalytical method validation parameters.

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